REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]2=[N:6][Se:7][N:8]=[C:4]2[CH:3]=1.[N+:11]([O-])([OH:13])=[O:12]>OS(O)(=O)=O.O>[Cl:1][C:2]1[CH:10]=[CH:9][C:5]2=[N:6][Se:7][N:8]=[C:4]2[C:3]=1[N+:11]([O-:13])=[O:12]
|
Name
|
|
Quantity
|
800 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC=2C(=N[Se]N2)C=C1
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
0.8 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The solid was filtered off
|
Type
|
WASH
|
Details
|
washed with cold 1420
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=2C(=N[Se]N2)C=C1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |